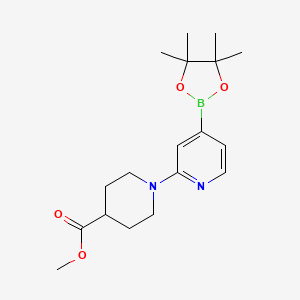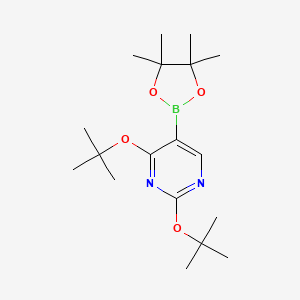
2-Fluoro-4-(4-pentylcyclohexyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-(trans-4-pentylcyclohexyl)-benzonitrile is a chemical compound known for its unique structural properties It is characterized by the presence of a fluorine atom and a benzonitrile group attached to a cyclohexyl ring, which is further substituted with a pentyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(trans-4-pentylcyclohexyl)-benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzonitrile and trans-4-pentylcyclohexanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions. A suitable solvent, such as tetrahydrofuran, is used to dissolve the reactants.
Catalysts and Reagents: A strong base, such as sodium hydride, is used to deprotonate the alcohol group of trans-4-pentylcyclohexanol, forming an alkoxide. This alkoxide then reacts with 4-fluorobenzonitrile through a nucleophilic substitution reaction to form the desired product.
Purification: The crude product is purified using column chromatography to obtain pure 2-Fluoro-4-(trans-4-pentylcyclohexyl)-benzonitrile.
Industrial Production Methods
In an industrial setting, the production of 2-Fluoro-4-(trans-4-pentylcyclohexyl)-benzonitrile may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature and pressure.
Automated Systems: Automated systems are used to monitor and control the reaction parameters, ensuring consistent product quality.
Continuous Flow Processes: Continuous flow processes may be employed to enhance the efficiency and yield of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-4-(trans-4-pentylcyclohexyl)-benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution Reactions: Substituted benzonitriles.
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Coupling Reactions: Biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-(trans-4-pentylcyclohexyl)-benzonitrile has several scientific research applications:
Material Science: It is used in the development of liquid crystal materials for display technologies.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is investigated for its potential use in drug discovery and development.
Chemical Biology: The compound is used in studies to understand the interactions between small molecules and biological targets.
Wirkmechanismus
The mechanism of action of 2-Fluoro-4-(trans-4-pentylcyclohexyl)-benzonitrile involves its interaction with specific molecular targets. The fluorine atom and benzonitrile group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed effects in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-4-(trans-4-propylcyclohexyl)-benzonitrile
- 2-Fluoro-4-(trans-4-butylcyclohexyl)-benzonitrile
- 2-Fluoro-4-(trans-4-hexylcyclohexyl)-benzonitrile
Uniqueness
2-Fluoro-4-(trans-4-pentylcyclohexyl)-benzonitrile is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of the pentyl group on the cyclohexyl ring influences its solubility, stability, and reactivity, making it suitable for specialized applications in material science and organic synthesis.
Eigenschaften
CAS-Nummer |
85896-79-3 |
|---|---|
Molekularformel |
C18H24FN |
Molekulargewicht |
273.4 g/mol |
IUPAC-Name |
2-fluoro-4-(4-pentylcyclohexyl)benzonitrile |
InChI |
InChI=1S/C18H24FN/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-11-17(13-20)18(19)12-16/h10-12,14-15H,2-9H2,1H3 |
InChI-Schlüssel |
OMMGVKXMWFSMJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CCC(CC1)C2=CC(=C(C=C2)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfonyl]carbamate](/img/structure/B13410141.png)


![4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol](/img/structure/B13410176.png)

![(6R,7R)-3-(acetyloxymethyl)-7-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13410182.png)


![N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B13410197.png)



![4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13410226.png)
